molecular formula C11H15N3O B2980049 1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde CAS No. 1251202-96-6

1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde

Cat. No.: B2980049
CAS No.: 1251202-96-6
M. Wt: 205.261
InChI Key: FWEHBKYCNPTPJJ-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde is a chemical compound with the molecular formula C11H15N3O It is characterized by the presence of a pyrimidine ring attached to a piperidine ring via a methylene bridge, with an aldehyde functional group at the 4-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde typically involves the reaction of pyrimidine derivatives with piperidine-4-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine-4-carbaldehyde, followed by the addition of a pyrimidine derivative to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyrimidin-2-ylmethyl)piperidine-4-carboxylic acid
  • 1-(Pyrimidin-2-ylmethyl)piperidine-4-methanol
  • 1-(Pyrimidin-2-ylmethyl)piperidine-4-thiol

Uniqueness

1-(Pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde is unique due to the presence of both a pyrimidine ring and an aldehyde functional group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(pyrimidin-2-ylmethyl)piperidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-9-10-2-6-14(7-3-10)8-11-12-4-1-5-13-11/h1,4-5,9-10H,2-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEHBKYCNPTPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=O)CC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251202-96-6
Record name 1-[(pyrimidin-2-yl)methyl]piperidine-4-carbaldehyde
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